molecular formula C11H20N2O3 B11767359 1-Butyl-3-methyl-1H-imidazol-3-ium 2-hydroxypropanoate CAS No. 797050-71-6

1-Butyl-3-methyl-1H-imidazol-3-ium 2-hydroxypropanoate

Cat. No.: B11767359
CAS No.: 797050-71-6
M. Wt: 228.29 g/mol
InChI Key: CYFFKUDZLZREEX-UHFFFAOYSA-M
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Description

1-Butyl-3-methyl-1H-imidazol-3-ium 2-hydroxypropanoate is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and excellent solubility This compound consists of a 1-butyl-3-methylimidazolium cation and a 2-hydroxypropanoate anion

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-3-methyl-1H-imidazol-3-ium 2-hydroxypropanoate can be synthesized through a metathesis reaction. The typical synthetic route involves the reaction of 1-butyl-3-methylimidazolium chloride with sodium 2-hydroxypropanoate in an aqueous medium. The reaction is usually carried out at room temperature with constant stirring until the formation of the desired ionic liquid is complete. The product is then purified by extraction and drying under reduced pressure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product. The purification steps are optimized to remove any impurities and achieve high yields.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3-methyl-1H-imidazol-3-ium 2-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The imidazolium cation can undergo nucleophilic substitution reactions, where the butyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives of the imidazolium cation and the 2-hydroxypropanoate anion.

    Reduction: Reduced forms of the imidazolium cation.

    Substitution: Substituted imidazolium salts with different alkyl or functional groups.

Scientific Research Applications

1-Butyl-3-methyl-1H-imidazol-3-ium 2-hydroxypropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and catalyst in various organic reactions, including Diels-Alder reactions and Heck coupling reactions.

    Biology: Employed in the extraction and stabilization of biomolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to dissolve a wide range of pharmaceutical compounds.

    Industry: Utilized in the development of green technologies, such as carbon capture and storage, and as an electrolyte in batteries and supercapacitors.

Mechanism of Action

The mechanism of action of 1-butyl-3-methyl-1H-imidazol-3-ium 2-hydroxypropanoate is primarily based on its ionic nature. The imidazolium cation interacts with various molecular targets through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the solubility, reactivity, and stability of other compounds in solution. The 2-hydroxypropanoate anion can participate in hydrogen bonding and coordination with metal ions, further enhancing the compound’s versatility in different applications.

Comparison with Similar Compounds

  • 1-Butyl-3-methyl-1H-imidazol-3-ium acetate
  • 1-Butyl-3-methyl-1H-imidazol-3-ium chloride
  • 1-Butyl-3-methyl-1H-imidazol-3-ium nitrate
  • 1-Butyl-3-methyl-1H-imidazol-3-ium thiocyanate

Comparison: 1-Butyl-3-methyl-1H-imidazol-3-ium 2-hydroxypropanoate is unique due to the presence of the 2-hydroxypropanoate anion, which imparts additional hydrogen bonding capabilities and enhances its solubility in water and other polar solvents. Compared to other similar compounds, it offers better thermal stability and a wider range of applications in both aqueous and non-aqueous systems.

Properties

IUPAC Name

1-butyl-3-methylimidazol-3-ium;2-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.C3H6O3/c1-3-4-5-10-7-6-9(2)8-10;1-2(4)3(5)6/h6-8H,3-5H2,1-2H3;2,4H,1H3,(H,5,6)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFFKUDZLZREEX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1)C.CC(C(=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801044514
Record name 1-Butyl-3-methylimidazolium lactate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801044514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

797050-71-6
Record name 1-Butyl-3-methylimidazolium lactate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801044514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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